1-(3-Ethoxycarbonylphenyl)pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-pyrrol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-6-5-7-12(10-11)14-8-3-4-9-14/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJVZUYGSTURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 3-(1H-pyrrol-1-yl)benzoate chemical structure
Technical Monograph: Ethyl 3-(1H-pyrrol-1-yl)benzoate
Executive Summary
Ethyl 3-(1H-pyrrol-1-yl)benzoate represents a critical "privileged scaffold" intermediate in modern medicinal chemistry.[1] Structurally, it combines an electron-rich pyrrole moiety with an electron-deficient benzoate ester, linked via a C-N bond at the meta-position.[1] This specific topology is highly valued for its utility in generating diverse libraries of N-arylpyrroles, which serve as precursors for antitubercular agents, kinase inhibitors, and novel materials. This guide provides a definitive technical analysis of its structure, validated synthesis protocols, and application logic.
Chemical Identity & Structural Analysis
IUPAC Name: Ethyl 3-(1H-pyrrol-1-yl)benzoate Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol CAS Number: Derivative of 582-33-2 (amine precursor)[1]
Electronic Architecture
The molecule features a donor-acceptor (D-A) electronic push-pull system, though the meta-substitution dampens direct conjugation compared to para-analogs.[1]
-
Pyrrole Ring (Donor): The nitrogen lone pair participates in the aromatic sextet of the pyrrole ring, making the ring electron-rich and susceptible to electrophilic aromatic substitution (SEAr).
-
Benzoate Ester (Acceptor): The ethyl ester exerts an inductive (-I) and mesomeric (-M) electron-withdrawing effect on the benzene ring.[1]
-
C-N Bond Character: The bond connecting the pyrrole nitrogen to the benzene ring possesses partial double-bond character due to n-π* interaction, yet steric repulsion between the pyrrole
-protons and the benzene ring ortho-protons often forces a twisted conformation, disrupting planarity.[1]
3D Conformational Logic
Unlike planar systems, the N-aryl bond exhibits a torsion angle typically between 40°–60° to minimize steric clash. This "propeller" conformation is critical for binding affinity in biological targets, as it creates a distinct 3D volume occupancy that planar analogs cannot mimic.
Validated Synthesis Protocols
Two primary methodologies are presented: the classical Clauson-Kaas reaction for reliability and a modified "Green" catalytic approach for environmental compliance.[1]
Method A: Classical Clauson-Kaas (Acetic Acid Reflux)
Best for: Small-scale synthesis where yield is prioritized over waste management.[1]
Reagents:
-
Ethyl 3-aminobenzoate (1.0 equiv)[1]
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)[1]
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
Protocol:
-
Dissolution: Dissolve ethyl 3-aminobenzoate in glacial acetic acid (5 mL/mmol) in a round-bottom flask.
-
Addition: Add 2,5-dimethoxytetrahydrofuran dropwise under stirring.
-
Reflux: Heat the mixture to reflux (118°C) for 1–2 hours.
-
Checkpoint: The reaction mixture will darken (deep brown/black). Monitor via TLC (Hexane:EtOAc 8:2). The amine starting material (lower Rf) should disappear, replaced by a less polar UV-active spot (product).[1]
-
-
Workup: Cool to room temperature. Pour into ice-cold water. Neutralize carefully with saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Green Catalytic Synthesis (CuCl₂/Water)
Best for: Scalable, eco-friendly synthesis with simplified workup.
Reagents:
Protocol:
-
Suspension: Suspend the amine and catalyst in water.
-
Activation: Add 2,5-dimethoxytetrahydrofuran.
-
Reaction: Reflux at 100°C for 3–4 hours.
-
Mechanism Note: Cu(II) acts as a Lewis acid to facilitate the ring opening of the furan precursor without the need for bulk acidic solvent.
-
-
Isolation: Cool the mixture. The product often precipitates as a solid or oil. Extract with minimal ethyl acetate, dry, and concentrate.
Synthesis Logic & Pathway Visualization
The following diagram illustrates the mechanistic pathway and the divergence into therapeutic applications.
Figure 1: Synthesis pathway from amine precursor to the N-arylpyrrole scaffold and subsequent divergence into functional medicinal derivatives.[1]
Characterization Data (Self-Validating)
To ensure the identity of the synthesized compound, compare experimental data against these expected values.
| Technique | Expected Signal / Observation | Structural Assignment |
| TLC | Rf ~0.6–0.7 (Hexane:EtOAc 4:[1]1) | Lower polarity than amine precursor due to loss of H-bond donor (NH2).[1] |
| ¹H NMR | Ethyl Ester: Characteristic triplet-quartet pattern. | |
| ¹H NMR | Pyrrole Ring: Two triplets (or broad singlets) indicating the A2B2 system of the pyrrole. | |
| ¹H NMR | Benzene Ring: Meta-substitution pattern (singlet, two doublets, one triplet). | |
| IR | ~1715 cm⁻¹ (Strong) | C=O[1] Stretch: Ester carbonyl. |
| IR | Absence of 3300–3500 cm⁻¹ | Absence of N-H: Confirms full conversion of primary amine to pyrrole. |
Applications in Drug Discovery
Antitubercular & Antibacterial Agents
The ethyl ester functionality is a "masked" reactive site. Reaction with hydrazine hydrate converts the ester into a hydrazide (3-(1H-pyrrol-1-yl)benzohydrazide).[1] This hydrazide is a proven pharmacophore for inhibiting:
-
Enoyl-ACP Reductase (InhA): A key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1]
-
DHFR (Dihydrofolate Reductase): Targeting folate synthesis in Gram-negative bacteria.[1]
Kinase Inhibitor Scaffolds
The N-arylpyrrole unit mimics the hydrophobic adenine pocket of ATP.[1] By hydrolyzing the ester to the carboxylic acid, researchers can couple this scaffold to various amines to generate "hinge-binding" motifs used in inhibiting tyrosine kinases.
Figure 2: Structure-Activity Relationship (SAR) expansion logic for the ethyl 3-(1H-pyrrol-1-yl)benzoate scaffold.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[3] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1] Acta Chemica Scandinavica, 6, 667–670. Link
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of N-substituted pyrroles using water as a solvent.[1][2][4] Organic & Biomolecular Chemistry, 6, 451-454. Link
-
Joshi, S. D., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors.[1][5] BMC Chemistry. Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General Reference for SEAr mechanisms).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Ethoxycarbonylphenyl)pyrrole molecular weight and formula
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(3-Ethoxycarbonylphenyl)pyrrole
Abstract This technical guide provides a comprehensive analysis of 1-(3-Ethoxycarbonylphenyl)pyrrole (CAS 83140-93-6), a critical intermediate in the synthesis of biologically active N-aryl heterocycles. As a Senior Application Scientist, I have structured this document to move beyond basic data, offering a validated synthetic protocol (Clauson-Kaas modification), structural characterization logic, and application context in medicinal chemistry. This guide is designed to serve as a self-contained reference for researchers optimizing scaffold synthesis.
Part 1: Molecular Identity & Physicochemical Properties[1]
The molecule 1-(3-Ethoxycarbonylphenyl)pyrrole, often referred to as ethyl 3-(1H-pyrrol-1-yl)benzoate, represents a classic donor-acceptor system where the electron-rich pyrrole ring is coupled to an electron-deficient benzoate moiety.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 3-(1H-pyrrol-1-yl)benzoate |
| Common Name | 1-(3-Ethoxycarbonylphenyl)pyrrole |
| CAS Registry Number | 83140-93-6 |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Exact Mass | 215.0946 |
| Melting Point | 64 – 65 °C (Solid) |
| Predicted LogP | ~3.2 |
| SMILES | CCOC(=O)C1=CC(=CC=C1)N2C=CC=C2 |
Scientist's Note: The melting point of 64–65 °C indicates this compound is a solid at room temperature, but its relatively low melting threshold requires careful handling during vacuum drying to avoid sublimation or "oiling out" in the flask.
Part 2: Synthetic Architecture (Clauson-Kaas Protocol)
The most robust method for synthesizing N-aryl pyrroles without substitution on the pyrrole ring is the Clauson-Kaas reaction . This method avoids the harsh conditions of the Paal-Knorr synthesis and utilizes 2,5-dimethoxytetrahydrofuran as a latent source of 1,4-dicarbonyl species.
Mechanism & Workflow
The reaction proceeds via the acid-catalyzed opening of the furan ring, followed by the nucleophilic attack of the aniline nitrogen (from ethyl 3-aminobenzoate) on the resulting dialdehyde equivalent.
Figure 1: Reaction pathway for the Clauson-Kaas synthesis of N-aryl pyrroles.
Validated Experimental Protocol
Reagents:
-
Ethyl 3-aminobenzoate (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 3-aminobenzoate (e.g., 10 mmol, 1.65 g) in glacial acetic acid (20 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.45 g) in one portion. The solution may darken slightly; this is normal.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 1–2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting aniline spot (polar) should disappear, replaced by a less polar, UV-active spot (the pyrrole).
-
Workup (Self-Validating Step):
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-cold water (100 mL).
-
Observation: The product should precipitate as a solid or oil.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash the combined organic layers with saturated NaHCO₃ (carefully, to neutralize acetic acid) until effervescence ceases.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: If the crude is dark, pass through a short silica plug eluting with Hexane/EtOAc (9:1) or recrystallize from ethanol/water if a solid forms.
Part 3: Structural Characterization & Logic
Verifying the structure requires confirming the formation of the pyrrole ring while ensuring the ethyl ester remains intact.
Figure 2: Analytical logic flow for structural confirmation via 1H-NMR.
Key Diagnostic Signals (CDCl₃, 400 MHz):
-
Pyrrole Ring: The 1H-pyrrole protons typically appear as two triplets (or broad singlets) around 6.3 ppm (C3, C4 protons) and 7.1 ppm (C2, C5 protons). The integration must be 2:2.
-
Ethyl Ester: Look for the classic quartet at 4.4 ppm (2H) and triplet at 1.4 ppm (3H).
-
Aromatic Core: The meta-substituted benzene ring will show a splitting pattern of a singlet (isolated proton between ester and pyrrole), two doublets, and a triplet, generally in the 7.5–8.2 ppm range.
Part 4: Applications in Drug Discovery
1-(3-Ethoxycarbonylphenyl)pyrrole serves as a versatile "linchpin" scaffold.
-
Amide Coupling Precursor: Hydrolysis of the ethyl ester (using LiOH in THF/Water) yields the corresponding benzoic acid. This acid can be coupled with amines to generate libraries of potential kinase inhibitors.
-
C-H Activation Substrate: The electron-rich pyrrole ring is susceptible to electrophilic aromatic substitution or direct C-H arylation at the C2/C5 positions, allowing for the rapid expansion of molecular complexity.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: 1-(3-Ethoxycarbonylphenyl)pyrrole. Retrieved from [Link]
-
PubChem. (2024).[1][2] Compound Summary: Ethyl 3-(1H-pyrrol-1-yl)benzoate. National Library of Medicine. Retrieved from [Link]
- El-Faham, A., et al. (2014). Clauson-Kaas Reaction for the Synthesis of N-Substituted Pyrroles. Journal of Chemistry. (General protocol reference).
Sources
Ethyl 3-(1-pyrrolyl)benzoate synonyms and IUPAC name
An In-depth Technical Guide to Ethyl 3-(1-pyrrolyl)benzoate and Its Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive overview of Ethyl 3-(1-pyrrolyl)benzoate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and potential applications, while also drawing comparisons with its structural isomers to offer a broader context for researchers in the field. The pyrrole moiety is a key pharmacophore, and its incorporation into various scaffolds is a common strategy in the design of novel therapeutic agents.[1]
Chemical Identity and Properties
Ethyl 3-(1-pyrrolyl)benzoate belongs to a class of compounds known as pyrrolyl-substituted benzoic acid esters. These molecules consist of a central benzene ring substituted with an ethyl ester group and a pyrrole ring attached via its nitrogen atom. The position of these substituents on the benzene ring significantly influences the molecule's physical, chemical, and biological properties. Below is a comparative table of Ethyl 3-(1-pyrrolyl)benzoate and its 2- and 4-isomers.
| Property | Ethyl 2-(1-pyrrolyl)benzoate | Ethyl 3-(1-pyrrolyl)benzoate | Ethyl 4-(1-pyrrolyl)benzoate |
| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)benzoate[2] | ethyl 3-(1H-pyrrol-1-yl)benzoate | ethyl 4-(1H-pyrrol-1-yl)benzoate |
| Synonyms | ETHYL 2-PYRROL-1-YL-BENZATE[2] | Not available | Not available |
| CAS Number | 78540-08-6[2] | 83140-93-6[3] | 5044-37-1[4] |
| Molecular Formula | C₁₃H₁₃NO₂[2] | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂[4] |
| Molecular Weight | 215.25 g/mol [2] | Not available | 215.25 g/mol [4] |
The structural differences between these isomers are illustrated in the diagram below.
Caption: Chemical structures of Ethyl 2-, 3-, and 4-(1-pyrrolyl)benzoate.
Synthesis of Ethyl 3-(1-pyrrolyl)benzoate
The synthesis of pyrrolyl-substituted benzoates can be achieved through several established organic chemistry reactions. A common and effective method is the Clauson-Kaas pyrrole synthesis. This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the pyrrole ring.
Experimental Protocol: Clauson-Kaas Pyrrole Synthesis
Objective: To synthesize Ethyl 3-(1-pyrrolyl)benzoate from Ethyl 3-aminobenzoate.
Materials:
-
Ethyl 3-aminobenzoate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve Ethyl 3-aminobenzoate (1 equivalent) in glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 3-(1-pyrrolyl)benzoate.
Caption: Workflow for the synthesis of Ethyl 3-(1-pyrrolyl)benzoate.
Applications in Research and Drug Development
Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The ethyl benzoate scaffold, when combined with pyrrole and other heterocyclic moieties, has been explored for the development of novel therapeutic agents.
A study on ethyl benzoate derivatives bearing pyrrolizine and indolizine moieties revealed their potential as anti-inflammatory and cytotoxic agents.[5] Some of these compounds exhibited in vivo anti-inflammatory and analgesic activities comparable to ibuprofen, with a better gastrointestinal safety profile.[5] The mechanism of action was attributed to the inhibition of COX-1/2 enzymes, with a preference for COX-2.[5]
Furthermore, these compounds demonstrated potent to moderate cytotoxic activity against various human cancer cell lines.[5] This suggests that the ethyl pyrrolylbenzoate core can serve as a valuable scaffold for the design of novel anti-inflammatory and anticancer drugs.
The versatility of the aminobenzoic acid structure as a building block allows for a wide range of chemical modifications to develop new molecules with potential therapeutic applications against cancer, Alzheimer's disease, and various infections.[6]
Caption: Potential therapeutic applications of the ethyl pyrrolylbenzoate scaffold.
Conclusion
Ethyl 3-(1-pyrrolyl)benzoate and its isomers are valuable compounds for researchers and drug development professionals. Their synthesis is achievable through established methods, and their chemical scaffold holds significant promise for the development of new therapeutic agents with a range of biological activities. Further investigation into the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.
References
-
MOLBASE. (n.d.). ethyl 3-(1H-pyrrol-2-yl)benzoate|1351556-97-2. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]
- Yousaf, M., et al. (2023).
-
Stenutz. (n.d.). ethyl 4-(1-pyrrolyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate by an intramolecular carbenoid reaction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(1H-pyrrol-1-YL)benzoate. Retrieved from [Link]
- Gouda, A. M., et al. (2020). Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities. Bioorganic Chemistry, 94, 103371.
-
ResearchGate. (n.d.). Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-(1H-pyrrol-1-yl)benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl benzoate. Retrieved from [Link]
- Der Pharma Chemica. (2016). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 8(1), 350-354.
-
YouTube. (2020). Esterification: Preparation of Ethyl benzoate. Retrieved from [Link]
-
YouTube. (2019). Synthesis Of Ethyl benzoate (sweet smelling ester). Retrieved from [Link]
- RSC Publishing. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(45), 28264-28286.
-
Pro-Chem. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved from [Link]
- ACS Publications. (2021). Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation. ACS Infectious Diseases, 7(6), 1433–1444.
- Preprints.org. (2024).
- RSC Publishing. (2021). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 19(3), 562-567.
-
ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]
-
COSMILE Europe. (n.d.). ETHYL BENZOATE – Ingredient. Retrieved from [Link]
-
YouTube. (2021). POC-II Exp. No-04 Synthesis of Benzoic Acid from Ethyl Benzoate Part 02. Retrieved from [Link]
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ethyl 2-(1H-pyrrol-1-YL)benzoate | C13H13NO2 | CID 12673310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 83140-93-6|Ethyl 3-(1H-pyrrol-1-yl)benzoate|BLD Pharm [bldpharm.com]
- 4. ethyl 4-(1-pyrrolyl)benzoate [stenutz.eu]
- 5. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
N-(3-Carbethoxyphenyl)pyrrole building block for drug discovery
Executive Summary: The "Meta-Gateway" Scaffold
N-(3-Carbethoxyphenyl)pyrrole represents a critical junction in modern drug discovery, serving as a bifunctional scaffold that merges the electron-rich reactivity of a pyrrole ring with the electrophilic versatility of a meta-substituted ethyl ester .
Unlike its para-substituted counterparts, which enforce a linear geometry, the meta orientation of this building block introduces a 120° "kink" in the molecular backbone. This geometric feature is invaluable for probing non-linear hydrophobic pockets in enzymes such as InhA (Enoyl-ACP reductase) in Mycobacterium tuberculosis and Cyclooxygenase (COX) enzymes in inflammatory pathways.
This guide details the synthesis, reactivity, and application of this scaffold, moving beyond standard catalog descriptions to provide a mechanistic blueprint for its use in high-throughput library generation.
Chemical Architecture & Synthesis
The Clauson-Kaas Protocol (Gold Standard)
The most robust method for synthesizing N-aryl pyrroles, particularly those with electron-withdrawing groups (like the ester here), is the Clauson-Kaas reaction . This method avoids the harsh conditions of the Paal-Knorr synthesis and tolerates the sensitive ester functionality.
Reaction Scheme
Reagents:
-
Substrate: Ethyl 3-aminobenzoate (CAS: 582-33-2)
-
Reagent: 2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3)
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH)
Mechanism: The reaction proceeds via the acid-catalyzed opening of the furan ring to form a reactive 1,4-dicarbonyl equivalent (succindialdehyde), which then undergoes a double condensation with the aniline amine.
Validated Experimental Protocol
Note: This protocol is scaled for 10 mmol but can be linearly scaled up.
| Step | Action | Critical Parameter / Causality |
| 1 | Dissolution | Dissolve Ethyl 3-aminobenzoate (1.65 g, 10 mmol) in Glacial Acetic Acid (15 mL) . Why: AcOH acts as both solvent and catalyst, promoting furan ring opening. |
| 2 | Addition | Add 2,5-Dimethoxytetrahydrofuran (1.32 g, 10 mmol) dropwise under N₂ atmosphere. Why: Controlled addition prevents oligomerization of the dialdehyde intermediate. |
| 3 | Reflux | Heat to reflux (118°C) for 1–2 hours. Monitor: Track via TLC (Hexane/EtOAc 4:1). The starting aniline spot (polar) should disappear; a new, less polar fluorescent spot (pyrrole) appears. |
| 4 | Quench | Cool to RT and pour into ice-cold water (50 mL) . Why: Precipitates the hydrophobic pyrrole product. |
| 5 | Neutralization | Crucial: Neutralize carefully with sat. NaHCO₃ or NaOH to pH ~7. Why: Residual acid can promote pyrrole polymerization during workup. |
| 6 | Extraction | Extract with EtOAc (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate. |
| 7 | Purification | Flash Column Chromatography (SiO₂). Elute with Hexane/EtOAc (95:5 to 90:10). Yield: Typically 75–85% as a pale yellow oil or low-melting solid. |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the transformation from the masked aldehyde to the final aromatic system.
Caption: Acid-catalyzed activation of the furan precursor followed by condensation with the aniline substrate.
Functionalization & Library Generation
Once synthesized, the N-(3-Carbethoxyphenyl)pyrrole scaffold serves as a divergent point for library generation. The molecule possesses two distinct reactivity vectors:
-
The Pyrrole Ring (Nucleophilic): Susceptible to Electrophilic Aromatic Substitution (SEAr) at C2 and C5.
-
The Ester Handle (Electrophilic): Susceptible to hydrolysis, reduction, or amidation.
Vector A: The Ester Handle
The ethyl ester is the primary "handle" for attaching this scaffold to larger pharmacophores.
-
Hydrolysis to Acid: Treatment with LiOH in THF/H₂O yields 3-(1H-pyrrol-1-yl)benzoic acid . This free acid is often used to improve solubility or as a precursor for amide coupling.
-
Hydrazide Formation (Antimicrobial Route): Reaction with hydrazine hydrate (N₂H₄·H₂O) in refluxing ethanol yields the acid hydrazide .
-
Significance: Hydrazides are key pharmacophores for antitubercular activity (inhibiting InhA) and can be further condensed with aldehydes to form hydrazones (Schiff bases), a class known for broad-spectrum antibiotic activity [1].
-
Vector B: The Pyrrole Ring
The pyrrole ring is electron-rich.[1] The N-aryl group slightly deactivates the ring compared to N-alkyl pyrroles, but C2-formylation remains efficient.
-
Vilsmeier-Haack Formylation:
-
Reagents: POCl₃ + DMF.
-
Product: Ethyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate.
-
Utility: The aldehyde group allows for the introduction of vinyl groups (Knoevenagel condensation) or conversion to nitriles, expanding the carbon skeleton.
-
Medicinal Chemistry Applications
Antitubercular Agents (InhA Inhibitors)
Research indicates that N-aryl pyrrole derivatives are potent inhibitors of InhA , the enoyl-ACP reductase involved in Mycobacterium tuberculosis cell wall synthesis.
-
Mechanism: The pyrrole ring mimics the hydrophobic interactions of the cofactor, while the meta-substituted tail (derived from the ester) extends into the substrate-binding loop.
-
Key Insight: Hydrazide derivatives of this scaffold have shown MIC values comparable to Isoniazid in resistant strains [2].
Anti-Inflammatory (COX/LOX Inhibition)
The scaffold is structurally analogous to the "profens" and other NSAIDs but offers a distinct metabolic profile.
-
COX Binding: The meta-orientation allows the molecule to adopt a conformation that fits the arachidonic acid binding channel of COX-2.
-
Design Strategy: Converting the ester to a hydroxamic acid or a sulfonamide can significantly enhance potency and selectivity against COX-2 over COX-1 [3].
Divergent Synthesis Workflow (Graphviz)
This diagram illustrates how to transform the building block into three distinct classes of bioactive molecules.
Caption: Strategic diversification of the N-(3-Carbethoxyphenyl)pyrrole scaffold.
References
-
Antibacterial Hydrazides: "Novel 3-acetyl-1,3,4-oxadiazoline of 4-(pyrrol-1-yl)benzoic acid hydrazide with significant antibacterial activity."[1] ResearchGate.[2] Available at: [Link]
-
Antitubercular Pyrroles: "Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[3][4] Available at: [Link]
-
Anti-inflammatory Hybrids: "(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one: Synthesis and Anti-inflammatory Potential." MDPI Molecules, 2022. Available at: [Link]
-
Clauson-Kaas Methodology: "Clauson-Kaas Pyrrole Synthesis." Chem-Station. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling of 1-(3-Ethoxycarbonylphenyl)pyrrole: Strategic Protocol & Thermodynamic Modeling
Executive Summary
1-(3-Ethoxycarbonylphenyl)pyrrole (also known as ethyl 3-(1H-pyrrol-1-yl)benzoate) represents a critical class of N-arylpyrrole intermediates used in the synthesis of conductive polymers and pharmaceutical pharmacophores. Despite its structural significance, comprehensive thermodynamic solubility data for this specific congener is often absent from standard open-access repositories.[1]
This guide serves as a definitive technical protocol for researchers and process engineers. It does not merely list static data but establishes a self-validating experimental framework to determine, model, and optimize the solubility of 1-(3-Ethoxycarbonylphenyl)pyrrole in organic solvents. By synthesizing predictive structural analysis with rigorous laser-monitoring methodologies, this guide enables precise crystallization and purification process design.
Chemical Profile & Predicted Solubility Landscape[1]
Structural Analysis
The molecule features a pyrrole ring N-linked to a phenyl group, which bears an ethoxycarbonyl (ester) substituent at the meta position.[1]
-
IUPAC Name: Ethyl 3-(1H-pyrrol-1-yl)benzoate
-
Molecular Formula:
[1] -
Molecular Weight: 215.25 g/mol [1]
-
Key Functional Groups:
-
Pyrrole Ring: Electron-rich aromatic system; susceptible to oxidation; contributes to
- stacking interactions.[1] -
Ethyl Ester: Lipophilic hydrogen bond acceptor; enhances solubility in moderately polar organic solvents.[1]
-
N-Phenyl Linkage: Introduces rigidity and planarity, influencing crystal packing lattice energy.[1]
-
Predicted Solubility Behavior
Based on Group Contribution Methods (UNIFAC) and structural analogs (e.g., N-phenylpyrrole, ethyl benzoate), the solubility profile follows a distinct polarity-driven hierarchy.[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions disrupt crystal lattice; excellent solvation of the ester and aromatic systems. |
| Moderately Polar | Acetone, Ethyl Acetate | High | "Like dissolves like"; dipole interactions match the ester functionality.[1] Ideal for crystallization.[1] |
| Polar Protic | Methanol, Ethanol, IPA | Moderate | Solvation via H-bonding to the ester carbonyl.[1] Solubility decreases as alkyl chain length of alcohol increases.[1] |
| Aromatic | Toluene, Xylene | Good | |
| Non-Polar | Hexane, Heptane | Low | Insufficient interaction energy to overcome the crystal lattice enthalpy.[1] |
| Aqueous | Water | Negligible | Hydrophobic aromatic core dominates; lack of H-bond donors prevents aqueous solvation.[1] |
Experimental Protocol: Self-Validating Systems
To ensure data integrity (E-E-A-T), we utilize a dual-method approach. The Dynamic Laser Monitoring method provides high-resolution temperature-dependent data, while the Static Gravimetric Method serves as the validation anchor.[1]
Method A: Dynamic Laser Monitoring (Synthetic Method)
This automated technique minimizes human error and solvent evaporation.[1]
Protocol:
-
Preparation: Load a precise mass (
) of solute and solvent ( ) into a jacketed glass vessel equipped with a magnetic stirrer. -
Setup: Position a laser source (650 nm, <5 mW) and a photodetector on opposite sides of the vessel.
-
Heating Phase: Heat the heterogeneous mixture at a slow ramp rate (0.2 K/min).
-
Detection: Monitor laser transmittance. The transition from low transmittance (suspension) to maximum transmittance (clear solution) indicates the saturation temperature (
).[1] -
Validation Loop: Cool the solution until precipitation occurs (hysteresis check), then reheat. The deviation between Run 1 and Run 2
must be K.[1]
Method B: Static Gravimetric Analysis (Validation Standard)
Used to verify specific isotherms (e.g., at 298.15 K) derived from Method A.[1]
Protocol:
-
Saturation: Add excess solute to the solvent in a sealed vial.[1] Stir at constant temperature (
K) for 24 hours. -
Settling: Stop stirring and allow phases to separate for 4 hours.
-
Sampling: Withdraw the supernatant using a syringe filter (0.22
m) pre-heated to the experiment temperature. -
Quantification: Evaporate solvent and weigh the residue (
) OR analyze via HPLC-UV (254 nm). -
Calculation: Mole fraction solubility (
) is calculated as: [1]
Workflow Visualization
Figure 1: The self-validating workflow ensures that dynamic laser data is cross-referenced with static gravimetric data before modeling.
Thermodynamic Modeling & Correlation
Experimental data must be correlated with thermodynamic models to allow for interpolation and process scale-up.[1]
Modified Apelblat Equation
The most robust empirical model for non-ideal solutions, correlating mole fraction solubility (
-
A, B, C: Empirical parameters derived from multivariate regression.
-
Application: Excellent for interpolation within the measured temperature range.[1]
(Buchowski-Ksiazczak) Equation
Connects solubility to the melting properties of the solute.[1]
[1]- : Non-ideality parameter.[1]
- : Enthalpy parameter.[1][2]
- : Melting point of 1-(3-Ethoxycarbonylphenyl)pyrrole.
Activity Coefficient Models (NRTL / Wilson)
For rigorous process simulation (e.g., Aspen Plus), activity coefficients (
-
NRTL (Non-Random Two-Liquid): Best for cross-associating systems (e.g., Ester + Alcohol).[1]
-
Wilson: Suitable for polar systems but cannot handle liquid-liquid immiscibility.[1]
Modeling Logic Diagram
Figure 2: Logical flow for selecting the optimal thermodynamic model based on Average Relative Deviation (ARD%).
Data Presentation Standards
When recording your experimental results, adhere to the following standard format to ensure reproducibility.
Table 1: Template for Solubility Data of 1-(3-Ethoxycarbonylphenyl)pyrrole (
| T (K) | Solvent: Ethanol ( | Solvent: Ethanol ( | ARD (%) | Solvent: Toluene ( | ...[1] |
| 278.15 | 1.25E-03 | 1.24E-03 | 0.80 | ... | ... |
| 283.15 | 1.45E-03 | 1.46E-03 | 0.68 | ... | ... |
| ... | ... | ... | ... | ... | ...[1] |
| 323.15 | 5.60E-03 | 5.58E-03 | 0.35 | ... | ... |
Note:
References
-
Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Authoritative text on solubility modeling).
-
Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link (Foundational paper for the Apelblat equation).[1]
-
Shakeel, F., et al. (2015).[1] "Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents". Journal of Molecular Liquids, 209, 273-277.[1] (Example of N-aryl heterocycle solubility study methodology).
-
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Classic reference for solubility mechanisms).[1]
Sources
Methodological & Application
Application Note: Synthesis of 1-(3-Ethoxycarbonylphenyl)pyrrole via Clauson-Kaas Reaction
Executive Summary
This application note details the synthesis of 1-(3-Ethoxycarbonylphenyl)pyrrole (Ethyl 3-(1H-pyrrol-1-yl)benzoate) utilizing the Clauson-Kaas reaction . This transformation involves the condensation of ethyl 3-aminobenzoate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
N-Aryl pyrroles are critical pharmacophores in medicinal chemistry, serving as core scaffolds for anti-inflammatory agents (e.g., Atorvastatin analogs), antipsychotics, and kinase inhibitors. This protocol prioritizes the Glacial Acetic Acid Reflux Method , chosen for its robustness against the electron-withdrawing nature of the ester substituent on the aniline, which reduces nucleophilicity.
Reaction Mechanism & Rationale
Mechanistic Insight
The Clauson-Kaas reaction proceeds through a masked 1,4-dicarbonyl strategy. 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) acts as a latent succinaldehyde.
-
Activation: Acid-catalyzed hydrolysis of the acetal groups in 2,5-DMTHF opens the furan ring, generating an activated 1,4-dicarbonyl species (succinaldehyde or its hemiacetal equivalent).
-
Condensation: The primary amine (ethyl 3-aminobenzoate) performs a nucleophilic attack on the carbonyl carbon, forming a hemiaminal.
-
Cyclization: Intramolecular attack of the nitrogen on the second carbonyl group closes the ring.
-
Aromatization: Double dehydration (loss of 2
) yields the aromatic pyrrole system.
Pathway Diagram
The following diagram illustrates the critical intermediates and electron flow during the synthesis.
Figure 1: Step-wise mechanistic flow of the Clauson-Kaas pyrrole synthesis.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity | Role |
| Ethyl 3-aminobenzoate | 165.19 | 1.0 | 1.65 g (10 mmol) | Substrate |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.1 | 1.45 g (1.43 mL) | Reagent |
| Glacial Acetic Acid | 60.05 | Solvent | 10 - 15 mL | Solvent/Catalyst |
| Sodium Acetate (Optional) | 82.03 | 0.1 | 82 mg | Buffer/Promoter |
Equipment:
-
50 mL Round-bottom flask (RBF)
-
Reflux condenser with drying tube (CaCl2)
-
Magnetic stir bar & Hotplate oil bath
-
Rotary evaporator
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Charge the 50 mL RBF with Ethyl 3-aminobenzoate (1.65 g, 10 mmol).
-
Add Glacial Acetic Acid (10 mL). Stir until the amine is fully dissolved.
-
Add 2,5-Dimethoxytetrahydrofuran (1.43 mL, 11 mmol) via syringe.
-
Note: The solution may darken slightly; this is normal.
-
Step 2: Thermal Activation 4. Attach the reflux condenser. 5. Heat the mixture to reflux (approx. 120°C) for 1 to 2 hours .
- Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting amine spot (lower Rf, UV active/ninhydrin positive) should disappear, replaced by a less polar, UV-active pyrrole spot (high Rf).
Step 3: Work-up 6. Allow the reaction mixture to cool to room temperature. 7. Precipitation Method (Preferred): Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.
- Observation: The product often precipitates as a beige/brown solid.
- Action: Filter the solid, wash with cold water (3 x 10 mL) to remove residual acetic acid, and dry under vacuum.
- Extraction Method (If oil forms): If the product oils out, extract with Dichloromethane (DCM) (3 x 20 mL).
- Wash combined organics with Sat. NaHCO3 (to neutralize acid) and Brine.
- Dry over anhydrous Na2SO4, filter, and concentrate.
Step 4: Purification 9. Recrystallization: If solid, recrystallize from Ethanol/Water or Hexane/EtOAc. 10. Flash Chromatography: If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Process Optimization & Troubleshooting
The following table addresses common failure modes and expert corrections.
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Electron-deficient amine (Ester group) reduces nucleophilicity. | Increase reaction time (up to 4h) or use Microwave Irradiation (150°C, 10-20 min) to overcome activation energy barrier. |
| Black Tar / Decomposition | Overheating or oxidation of pyrrole. | Conduct reaction under Nitrogen/Argon atmosphere . Limit reflux time. Ensure 2,5-DMTHF is peroxide-free. |
| Product "Oils Out" | Impurities or residual solvent. | Use the DCM extraction workup . Purification via column chromatography is required. |
| Residual Acetic Acid | Inefficient washing. | Azeotrope with Toluene on the rotovap or wash organic layer thoroughly with Sat. NaHCO3. |
Characterization Data (Expected)
Compound: 1-(3-Ethoxycarbonylphenyl)pyrrole Appearance: Beige to light brown solid.
-
1H NMR (400 MHz, CDCl3):
- 8.25 (t, 1H, Ar-H2), 8.05 (d, 1H, Ar-H4), 7.65 (d, 1H, Ar-H6), 7.55 (t, 1H, Ar-H5).
-
7.15 (t, 2H, Pyrrole-
-H). -
6.38 (t, 2H, Pyrrole-
-H). -
4.40 (q, 2H,
), 1.42 (t, 3H, ). -
Note: The pyrrole protons appear as two distinct triplets (or broad singlets) with characteristic coupling constants (
Hz).
-
MS (ESI+): Calculated for
[M+H]+: 216.10. Found: 216.1.
Safety & Handling (MSDS Highlights)
-
2,5-Dimethoxytetrahydrofuran:
-
Ethyl 3-aminobenzoate: Irritant.[2] Avoid dust inhalation.[2][4]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Wear chemical-resistant gloves and eye protection.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[5][6] Preparation of cis-and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670.
-
Miles, K. C., et al. (2013). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[5][6][7] Arkivoc, (ii), 421-437.
-
PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran Compound Summary.
-
Wang, N., et al. (2014).[5][6] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[5][8] Beilstein Journal of Organic Chemistry, 10, 1998-2004.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.es [fishersci.es]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Paal-Knorr Synthesis Conditions for N-Aryl Pyrrole Esters
Abstract
The N-aryl pyrrole scaffold is a privileged motif in medicinal chemistry and materials science, with ester functionalities providing crucial handles for further molecular elaboration.[1] The Paal-Knorr synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine, remains one of the most direct and efficient methods for constructing this heterocyclic core.[1][2][3][4] This document provides an in-depth guide to the synthesis of N-aryl pyrrole esters via the Paal-Knorr reaction, detailing the underlying mechanism, critical reaction parameters, and optimized protocols for both conventional and microwave-assisted methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this robust transformation.
Introduction: The Enduring Relevance of the Paal-Knorr Synthesis
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry.[1] N-aryl pyrrole esters, in particular, are key building blocks in the development of pharmaceuticals like Atorvastatin and in the design of advanced organic materials.[1] While numerous methods for pyrrole synthesis have been developed, the Paal-Knorr reaction, first reported in the 1880s, offers a highly convergent and atom-economical route.[2][4]
Historically, the reaction was often limited by the need for harsh acidic conditions and prolonged heating, which could compromise sensitive functional groups.[5][6] However, modern advancements have introduced a wide array of mild and efficient catalytic systems, including Brønsted acids, Lewis acids, and heterogeneous catalysts, alongside innovative energy sources like microwave irradiation.[1][3][7][8] These improvements have transformed the Paal-Knorr synthesis into a versatile and green chemical tool, capable of accommodating a broad substrate scope under significantly milder conditions.[6]
Reaction Mechanism: The Path to Aromatization
The Paal-Knorr synthesis of an N-substituted pyrrole proceeds through a well-elucidated acid-catalyzed pathway involving condensation, cyclization, and dehydration. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The currently accepted mechanism involves the following key steps:
-
Activation & Hemiaminal Formation: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, increasing its electrophilicity. The primary aryl amine then performs a nucleophilic attack on this activated carbonyl to form a hemiaminal intermediate.[2][9]
-
Intramolecular Cyclization: The nitrogen of the hemiaminal attacks the second carbonyl group. This intramolecular cyclization, often the rate-determining step of the reaction, forms a five-membered dihydroxytetrahydropyrrole derivative.[5][9][10]
-
Dehydration & Aromatization: A sequence of two dehydration steps, driven by the stability of the resulting aromatic ring, eliminates two molecules of water to yield the final N-aryl pyrrole product.[5][9]
Caption: Figure 1: Catalytic Mechanism of the Paal-Knorr Pyrrole Synthesis.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of the Paal-Knorr synthesis for N-aryl pyrrole esters hinges on the careful selection of substrates, catalysts, and reaction conditions.
Substrate Selection
-
1,4-Dicarbonyl Precursors: The key starting material is a 1,4-dicarbonyl compound bearing an ester group. A common precursor is a γ-ketoester, such as ethyl levulinate or its derivatives. Symmetrical dicarbonyls like 2,5-hexanedione are also frequently used as model systems.[11] Surrogates like 2,5-dimethoxytetrahydrofuran can also be employed, which hydrolyze in situ to form the required dicarbonyl.[12]
-
Aryl Amines: The nucleophilicity of the aryl amine is a critical factor.
-
Electron-Donating Groups (EDGs) on the aromatic ring (e.g., -OCH₃, -CH₃) increase the amine's nucleophilicity and generally accelerate the reaction.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -CN) decrease nucleophilicity, often requiring more forcing conditions, such as higher temperatures, longer reaction times, or stronger acid catalysis.[5][10][13]
-
Catalytic Systems
Both Brønsted and Lewis acids are effective catalysts.[5] The choice often depends on the sensitivity of the functional groups present in the substrates.
-
Brønsted Acids: Acetic acid is a common choice as it can serve as both a catalyst and a solvent.[14] For less reactive amines, stronger acids like p-toluenesulfonic acid (p-TsOH) are highly effective.[1] It is crucial to maintain weakly acidic conditions (pH > 3), as strongly acidic environments can favor the formation of furan byproducts.[10]
-
Lewis Acids: A wide range of Lewis acids, including Sc(OTf)₃, InCl₃, Bi(NO₃)₃, and FeCl₃, have been successfully employed.[5][12][15][16] They offer mild conditions and are particularly useful for substrates with acid-sensitive functionalities. Scandium(III) triflate, for instance, has been shown to be highly efficient even at low catalyst loadings under solvent-free conditions.[16]
-
Heterogeneous Catalysts: To simplify purification and enhance sustainability, solid acid catalysts are increasingly popular. Materials like montmorillonite clays, zeolites, and silica-supported sulfuric acid provide high efficiency and can be easily removed by filtration and often reused.[1][14]
Solvent and Temperature
-
Solvents: The choice of solvent depends on the reactants and the catalyst. High-boiling point solvents like toluene or xylenes are common for conventional heating, allowing for azeotropic removal of water. Alcohols like ethanol are also frequently used.[17] Green chemistry initiatives have promoted the use of water, ionic liquids, or deep eutectic solvents.[3][18] In many modern protocols, especially with highly efficient catalysts or microwave heating, the reaction can be run under solvent-free (neat) conditions.[14][19]
-
Temperature and Energy Source:
-
Conventional Heating: Reactions are typically run at elevated temperatures, often at the reflux temperature of the chosen solvent, for several hours.[5]
-
Microwave Irradiation: This has emerged as a powerful tool to dramatically accelerate the Paal-Knorr synthesis.[8] Reactions that take hours under conventional heating can often be completed in minutes, usually with improved yields and cleaner reaction profiles.[7][20]
-
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a representative N-aryl pyrrole ester.
Protocol 1: Conventional Synthesis using Brønsted Acid Catalysis
Synthesis of Ethyl 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
-
Materials & Reagents:
-
Ethyl 2-acetyl-3-oxobutanoate (a 1,4-dicarbonyl precursor analog)
-
p-Anisidine (4-methoxyaniline)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dean-Stark apparatus and condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a 100 mL round-bottom flask, add ethyl 2-acetyl-3-oxobutanoate (1.0 equiv.), p-anisidine (1.1 equiv.), and toluene (approx. 0.2 M concentration).
-
Add a catalytic amount of p-TsOH·H₂O (0.05 equiv.).
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting materials. Water will collect in the Dean-Stark trap.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) to yield the pure N-aryl pyrrole ester.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Microwave-Assisted Synthesis
Synthesis of Ethyl 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
-
Materials & Reagents:
-
Same as Protocol 1, but glacial acetic acid can be used in place of toluene and p-TsOH.
-
-
Equipment:
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
-
-
Procedure:
-
In a 10 mL microwave reaction vial, combine ethyl 2-acetyl-3-oxobutanoate (1.0 equiv.) and p-anisidine (1.2 equiv.).
-
Add glacial acetic acid (2-3 mL) to act as both catalyst and solvent.[17]
-
Seal the vial with a cap and place it in the microwave reactor cavity.
-
Irradiate the mixture at 130-150 °C for 5-15 minutes.[17] Monitor pressure to ensure it remains within safe limits.
-
After the irradiation period, cool the vial to room temperature using compressed air.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
-
Data Summary: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the Paal-Knorr synthesis of N-substituted pyrroles, illustrating the impact of different catalysts and energy sources.
| 1,4-Dicarbonyl | Amine | Catalyst | Solvent | Conditions | Yield | Reference |
| 2,5-Hexanedione | Aniline | p-TsOH | Toluene | Reflux, 3h | 85% | [1] |
| 2,5-Hexanedione | Benzylamine | Acetic Acid | Acetic Acid | 100 °C, 1h | 92% | [17] |
| 2,5-Hexanedione | Aniline | Sc(OTf)₃ (1 mol%) | Solvent-free | 80 °C, 10 min | 98% | [16] |
| 2,5-Hexanedione | Benzylamine | CATAPAL 200 Alumina | Solvent-free | 60 °C, 45 min | 97% | [14][15] |
| 2,5-Hexanedione | Aniline | Iodine (I₂) | Solvent-free | RT, 2h | 90% | [1] |
| Diethyl 1,4-dioxo-2,3-butanedicarboxylate | Benzylamine | Acetic Acid | Ethanol | MW, 120 °C, 5 min | 95% | [7] |
| 2,5-Hexanedione | Aniline | None | Water | MW, 150 °C, 30 min | 82% | [21] |
| 2,5-Hexanedione | Benzylamine | Citric Acid (10 mol%) | Solvent-free (Ball Mill) | 30 Hz, 30 min | 87% | [22] |
General Experimental Workflow
The following diagram outlines the typical workflow for synthesizing and characterizing N-aryl pyrrole esters via the Paal-Knorr reaction.
Caption: Figure 2: General Workflow for Paal-Knorr Synthesis.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Poorly reactive amine (strong EWGs).[13]2. Insufficient heating or reaction time.[13]3. Inactive or insufficient catalyst. | 1. Use a stronger acid catalyst (e.g., p-TsOH) or a Lewis acid. Increase temperature or switch to microwave irradiation.2. Increase reaction time or temperature. Confirm water is being removed (if using Dean-Stark).3. Use fresh catalyst or increase catalyst loading slightly. |
| Furan Byproduct Formation | Reaction conditions are too acidic (pH < 3).[10] | Use a weaker acid (e.g., acetic acid), run the reaction under neutral conditions, or use a non-protic Lewis acid catalyst. |
| Incomplete Reaction | Steric hindrance on the dicarbonyl or amine.[13] | Increase reaction time and/or temperature. Microwave irradiation can often overcome moderate steric hindrance. |
| Complex Product Mixture | Degradation of starting materials or product under harsh conditions.[13] | Reduce reaction temperature, use a milder catalyst, or shorten the reaction time. Consider a solvent-free approach to minimize side reactions. |
Conclusion
The Paal-Knorr synthesis is a powerful and highly adaptable method for preparing N-aryl pyrrole esters. By understanding the core mechanism and systematically optimizing key parameters—including the electronic nature of the aryl amine, the choice of catalyst, and the energy source—researchers can achieve high yields of desired products. The evolution from harsh, conventional heating protocols to rapid, mild, and often solvent-free microwave-assisted and mechanochemical methods has solidified the Paal-Knorr reaction's place as an indispensable tool in modern organic and medicinal chemistry.
References
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. (Note: A direct link to the full text was not available in the search results, but the abstract and context are found at [Link])
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Li, J., et al. (2020). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Omega. Retrieved from [Link]
-
Bharatam, P. V., et al. (2006). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Physical Organic Chemistry. Retrieved from [Link]
-
Portilla-Zúñiga, O., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules. Retrieved from [Link]
-
Scilit. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Colacino, E., et al. (2017). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. Retrieved from [Link]
-
Wang, Q., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. PMC. Retrieved from [Link]
-
Mateev, E., et al. (2021). Synthesis of N-substituted pyrroles starting from 2,5-hexanedione and amine using N-bromosuccinimide as catalyst and microwave oven. ResearchGate. Retrieved from [Link]
-
Banik, B. K., et al. (2003). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Retrieved from [Link]
-
Handy, S. T., et al. (2013). Organic synthesis in deep eutectic solvents: Paal-Knorr reactions. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]
-
Taddei, M., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
-
Mateeva, A., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers. Retrieved from [Link]
-
ResearchGate. (n.d.). A microwave-assisted, green procedure for the synthesis of N-aryl sulfonyl and N-aryl pyrroles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
-
Baluja, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexane-2,5-dione. Retrieved from [Link]
-
Chen, J., et al. (2006). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
-
Leinert, M., et al. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
Gzella, A., et al. (2019). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Retrieved from [Link]
-
Senthamarai, T., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. PMC - NIH. Retrieved from [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synarchive.com [synarchive.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of Ethyl 3-(1H-pyrrol-1-yl)benzoate by column chromatography
Technical Support Center: Purification of Ethyl 3-(1H-pyrrol-1-yl)benzoate
Ticket ID: #PYR-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Black Tar" Hazard
Welcome to the technical support hub for N-aryl pyrrole purification. If you are purifying Ethyl 3-(1H-pyrrol-1-yl)benzoate , you are likely facing one of two critical issues:
-
On-Column Decomposition: Your compound turns into a black/brown band that refuses to elute.
-
Co-elution: The product streaks and overlaps with the starting aniline (Ethyl 3-aminobenzoate).
Root Cause: Pyrroles are electron-rich,
Module 1: Diagnostic Triage (Pre-Column)
Before packing your column, perform this rapid diagnostic to determine the stability of your crude mixture.
Q: How do I know if my silica is destroying my product? A: The "2D-TLC Stability Test"
-
Spot your crude reaction mixture on the bottom-left corner of a TLC plate.
-
Run the TLC in 10% EtOAc/Hexane.
-
Do not visualize yet. Rotate the plate 90° counter-clockwise.
-
Run the TLC again in the same solvent system.
-
Visualize (UV + Ehrlich’s Stain).
-
Result A (Stable): All spots lie on the diagonal line.
-
Result B (Unstable): You see new spots appearing off-diagonal or a streak connecting spots. This confirms decomposition on the stationary phase.
-
Recommendation: If Result B occurs, you MUST use Neutralized Silica or Alumina (see Module 2).
Module 2: Method Development & Protocols
Protocol A: The "Neutralized Silica" Technique (Recommended)
Standard silica gel will likely degrade your pyrrole. Use this buffering protocol.
Reagents:
Step-by-Step Workflow:
-
Slurry Preparation: Suspend your required amount of silica in Hexanes containing 1% v/v Triethylamine .
-
Equilibration: Pour the slurry into the column. Flush with 3 column volumes (CV) of the Hexane + 1% Et3N mixture. This caps the acidic silanol groups (
). -
Loading: Dissolve your crude oil in a minimum amount of DCM or Toluene. Do not use neat acid (acetic acid) to load.
-
Elution: Run your gradient (e.g., 0%
10% EtOAc/Hexane).-
Note: You do not need to keep adding Et
N to the gradient solvents after the initial packing, but maintaining 0.5% Et N ensures maximum safety.
-
Protocol B: Stationary Phase Selection Logic
Figure 1: Decision matrix for selecting the appropriate stationary phase based on crude mixture acidity and stability.
Module 3: Visualization & Identification
Q: I can't distinguish my Product from the Starting Material (Aniline). A: UV alone is insufficient because both the benzoate and the pyrrole absorb at 254 nm. Use Ehrlich’s Reagent for specific detection.
| Component | Structure | UV (254 nm) | Ehrlich’s Stain (Heat) | Rf (10% EtOAc/Hex) |
| Ethyl 3-aminobenzoate | Aniline | Dark Spot | Yellow/Orange | ~0.25 (Streaks) |
| Product | N-Aryl Pyrrole | Dark Spot | Bright Pink/Red [2] | ~0.45 - 0.55 |
| Polymer | Oligomer | Streak | Dark Brown/Black | Baseline (0.00) |
Ehrlich's Stain Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of Ethanol and 50 mL of concentrated HCl.
- -position of the pyrrole ring to form a colored cationic complex.
Module 4: Troubleshooting FAQs
Q: My product elutes, but it turns purple/black in the collection flask after a few hours.
-
Cause: Trace acid from the silica or solvent (e.g., CHCl
degrades to HCl) is catalyzing polymerization in the flask. -
Fix: Immediately rotary evaporate the fractions. Store the oil under Argon in the freezer. Do not leave it in solution with chlorinated solvents for extended periods.
Q: I see a "ghost" spot that trails my product.
-
Cause: This is often the de-protection or hydrolysis of the ester if the silica was too basic (too much TEA) or too acidic.
-
Fix: Ensure you used exactly 1% TEA. If the trailing persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica but less basic than TEA-treated silica.
Q: Can I use DCM/MeOH?
-
Advisory: Avoid Methanol if possible. MeOH is protic and can accelerate the degradation of sensitive pyrroles on silica. If you need polarity, use pure EtOAc or Acetone/Hexane gradients.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[4][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. (Foundational work on acid sensitivity of furan/pyrrole intermediates).
-
Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990).[6] Thin-Layer Chromatography: Reagents and Detection Methods. VCH Verlagsgesellschaft. (Authoritative source on Ehrlich's reagent specificity for pyrroles).
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic technique for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3] (Standard flash chromatography protocols).
Sources
- 1. ijpra.com [ijpra.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
Validation & Comparative
Characteristic IR absorption bands of N-aryl pyrrole esters
An In-Depth Guide to the Infrared Spectroscopy of N-Aryl Pyrrole Esters: A Comparative Analysis for Researchers
Introduction
N-aryl pyrrole esters represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules in medicinal chemistry, materials science, and chemical synthesis. Their unique electronic and structural properties make them valuable scaffolds in the development of novel pharmaceuticals and functional materials. For researchers and drug development professionals, the unambiguous characterization of these molecules is a critical step in the discovery pipeline.
Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of organic molecules. By probing the vibrational frequencies of chemical bonds, an IR spectrum serves as a molecular "fingerprint," allowing for the identification of key functional groups and structural motifs.
This guide offers an in-depth technical analysis of the characteristic IR absorption bands of N-aryl pyrrole esters. Moving beyond a simple list of frequencies, we will explore the causality behind observed spectral features, compare them with common structural alternatives, and provide a robust experimental framework for acquiring and interpreting high-quality data.
Theoretical Framework: Deconstructing the Vibrational Signature
The IR spectrum of an N-aryl pyrrole ester is a composite of the vibrational modes of its three constituent parts: the pyrrole ring, the N-aryl substituent, and the ester functional group. The electronic interplay between these components—specifically conjugation—creates a unique spectroscopic signature.
-
The Pyrrole Ring: As an aromatic heterocycle, the pyrrole ring exhibits several characteristic vibrations. These include C-H stretching above 3000 cm⁻¹, C=C double bond stretching, C-N stretching, and a series of ring "breathing" and deformation modes in the fingerprint region.[1][2][3] Unlike unsubstituted pyrrole, the N-H stretching band (typically broad and centered around 3400 cm⁻¹) is conspicuously absent in N-aryl derivatives.[1]
-
The Ester Functional Group: The ester is defined by two primary vibrational modes: the carbonyl (C=O) stretch and the C-O stretches. The C=O stretch is one of the most intense and diagnostic peaks in the entire IR spectrum.[4] Its precise frequency is highly sensitive to the electronic environment. While a simple aliphatic ester shows a C=O band around 1735-1750 cm⁻¹, conjugation with an aromatic system or a double bond delocalizes the pi-electrons, weakening the C=O bond and lowering its stretching frequency.[5][6][7]
-
The N-Aryl Substituent: The aryl group introduces its own set of vibrations, including aromatic C-H stretching (typically just above 3000 cm⁻¹) and C=C ring stretching bands in the 1450-1600 cm⁻¹ region.[8] These often appear as a set of sharp absorptions and can overlap with the pyrrole C=C stretching bands.
The key to interpreting the spectrum of an N-aryl pyrrole ester lies in recognizing how these components influence one another. The N-aryl group is conjugated with the pyrrole ring, which in turn is conjugated with the ester's carbonyl group. This extended system of delocalization is the dominant factor governing the final positions of the characteristic absorption bands.
Caption: General structure of an N-aryl pyrrole ester highlighting the key functional groups.
Core Diagnostic Absorption Bands of N-Aryl Pyrrole Esters
The following table summarizes the most important IR absorption bands for identifying N-aryl pyrrole esters. These regions are the primary focus for structural confirmation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Characteristics & Causality |
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Arises from both the pyrrole and N-aryl rings. The presence of bands >3000 cm⁻¹ is a strong indicator of unsaturation (aromatic or vinylic C-H bonds).[8] |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Present if the ester alkyl group (R') or substituents on the aryl ring contain sp³ hybridized carbons.[8][9] |
| Ester C=O Stretch (Conjugated) | 1715 - 1730 | Strong | Primary diagnostic peak. Its frequency is lowered from a typical aliphatic ester (1735-1750 cm⁻¹) due to electronic resonance with the electron-rich pyrrole and N-aryl systems.[5][10] |
| Aromatic/Pyrrole C=C Ring Stretch | 1450 - 1610 | Med-Strong | A series of sharp bands arising from the skeletal vibrations of both the N-aryl and pyrrole rings. Their overlap confirms the presence of both aromatic systems.[1][8] |
| Pyrrole Ring Breathing/Deformation | 1350 - 1480 | Medium | Bands associated with the fundamental vibrations of the polypyrrole ring structure.[1] |
| Ester C-O-C Asymmetric Stretch | 1200 - 1300 | Strong | A strong, prominent band characteristic of the ester C-O single bond stretch. Often appears broader than the C=C ring stretches.[5][9] |
| Ester C-O-C Symmetric Stretch | 1000 - 1150 | Medium | The second C-O stretching band, typically less intense than the asymmetric stretch. |
| Aryl C-H Out-of-Plane Bend | 690 - 900 | Med-Strong | Found in the fingerprint region, these bands are highly diagnostic of the substitution pattern on the N-aryl ring (e.g., mono-, di-, tri-substituted). |
Comparative Analysis: Distinguishing Structural Alternatives
A key task in chemical analysis is not just identifying what a compound is, but also what it is not. The following table compares the IR spectra of N-aryl pyrrole esters with closely related structural analogs.
| Compound Class | N-H Stretch (∼3400 cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C (∼1450-1610 cm⁻¹) | Key Distinguishing Feature |
| N-Aryl Pyrrole Ester | Absent | 1715 - 1730 | Present | The combination of a conjugated C=O band with aromatic C=C bands and the definitive absence of an N-H stretch. |
| N-H Pyrrole Ester | Present (Broad) | ~1700 - 1720 | Absent (unless aryl sub.) | The presence of a prominent N-H stretching band is the clearest differentiator.[1] |
| N-Alkyl Pyrrole Ester | Absent | ~1720 - 1735 | Absent | The C=O stretch is at a slightly higher frequency due to the less extensive conjugation (no N-aryl group). Lacks aryl C=C bands. |
| Simple Aryl Ester | Absent | ~1715 - 1730 | Present | Spectrum is much simpler; lacks the multiple bands associated with the pyrrole ring vibrations in the fingerprint region.[5] |
| N-Aryl Pyrrole (No Ester) | Absent | Absent | Present | The complete absence of the strong C=O stretching band is the definitive feature. |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
This protocol describes the Attenuated Total Reflectance (ATR) method, a modern and reliable technique for solid and liquid samples that requires minimal preparation.
Pillar of Trustworthiness: This protocol is self-validating. A successful background scan will produce a flat baseline, and a good sample measurement will show a high signal-to-noise ratio with the strongest peaks (like the C=O stretch) nearing 0% Transmittance without being "flat-topped" or saturated.
Methodology
-
Instrument Preparation:
-
Causality: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference, which can obscure important spectral regions.
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize for at least 15-30 minutes.
-
-
Background Scan:
-
Causality: The background scan measures the ambient environment (atmosphere and the ATR crystal itself) and is computationally subtracted from the sample scan. This is a critical step to ensure that the final spectrum contains only information from the sample.
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.
-
Lower the sampling anvil and collect a background spectrum. The result should be a flat line.
-
-
Sample Application:
-
Place a small amount of the N-aryl pyrrole ester sample (a few milligrams for a solid, a single drop for a liquid) directly onto the center of the ATR crystal.
-
Lower the anvil and apply consistent pressure using the built-in torque knob until it clicks.
-
Causality: Sufficient pressure is essential to ensure good optical contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample and generate a strong signal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in % Transmittance vs. Wavenumber (cm⁻¹).
-
-
Cleaning:
-
Raise the anvil, and carefully remove the sample.
-
Clean the crystal surface thoroughly with a solvent-dampened tissue as in Step 2 to prepare for the next sample.
-
Caption: Experimental workflow for acquiring an FTIR spectrum using the ATR method.
Logical Workflow for Spectral Interpretation
When presented with a spectrum suspected to be an N-aryl pyrrole ester, a systematic approach is crucial. This workflow ensures all key evidence is considered for a confident identification.
Caption: A logical decision tree for the interpretation of an IR spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of N-aryl pyrrole esters. A confident assignment rests on a holistic interpretation of the spectrum, guided by a sound understanding of fundamental vibrational principles. The key diagnostic features are the position of the conjugated ester carbonyl (C=O) stretch between 1715-1730 cm⁻¹ , the presence of both pyrrole and aryl ring vibrations, and the crucial absence of an N-H stretching band. By comparing an unknown spectrum against the data for structural alternatives and following a logical interpretation workflow, researchers can achieve rapid and reliable structural confirmation, accelerating the pace of research and development.
References
-
ResearchGate. (n.d.). The experimental vibrational frequencies of the pyrrole dimer. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
AIP Publishing. (2012). Vibrational dynamics of pyrrole via frequency-domain spectroscopy. Retrieved from [Link]
-
Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-223. Available at: [Link]
-
Edington, S. C., Flanagan, J. C., & Baiz, C. R. (2017). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 121(4), 841–848. Available at: [Link]
-
AIP Publishing. (2006). The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]
-
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
University of Michigan. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Chad's Prep®. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). Retrieved from [Link]
-
El-Sayed, I. H., et al. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
University of Calgary. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1964). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry, 42(1), 43-51. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. jove.com [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Carbonyl Stretching Frequency (the effect of conjugation) - Chad's Prep® [chadsprep.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
13C NMR chemical shifts for 1-(3-Ethoxycarbonylphenyl)pyrrole
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-(3-Ethoxycarbonylphenyl)pyrrole: A Predictive and Comparative Analysis
Introduction
1-(3-Ethoxycarbonylphenyl)pyrrole, also known as ethyl 3-(1H-pyrrol-1-yl)benzoate, is a molecule of interest in synthetic chemistry, serving as a potential building block for more complex heterocyclic structures in materials science and drug development. Full structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is the most powerful tool for confirming the precise carbon framework of such organic compounds.
Currently, a fully assigned, peer-reviewed 13C NMR spectrum for 1-(3-Ethoxycarbonylphenyl)pyrrole is not available in public spectral databases. This guide, therefore, adopts a predictive and comparative methodology, a common and robust approach in chemical research when primary experimental data is absent. By combining computational prediction with a rigorous comparison to the known spectra of its constituent fragments—ethyl benzoate and N-phenylpyrrole—we can confidently assign the chemical shifts for each carbon atom in the target molecule. This approach not only provides a reliable reference spectrum but also offers deeper insight into the electronic interplay between the pyrrole and substituted phenyl rings.
Methodology: A Dual Approach to Spectral Assignment
Given the absence of experimental data, a two-pronged approach was employed: in silico prediction to generate a baseline spectrum and the creation of a standardized experimental protocol to guide future empirical validation.
Part 1: In Silico 13C NMR Spectrum Prediction
The prediction of 13C NMR chemical shifts was performed using established computational algorithms that analyze the molecule's topology and electronic environment. Numerous software packages and online tools, such as NMRDB.org, utilize extensive databases of experimentally verified spectra to calculate shifts based on additive models and machine learning.[1] This process provides a robust, theoretically grounded dataset for initial analysis.
Part 2: Standardized Protocol for Experimental 13C NMR Acquisition
To ensure reproducibility and facilitate future experimental validation, the following detailed protocol for acquiring a quantitative 13C NMR spectrum is provided. The choice of solvent and parameters is critical for obtaining high-quality data for publication and characterization.
Experimental Protocol: 13C NMR of 1-(3-Ethoxycarbonylphenyl)pyrrole
-
Sample Preparation:
-
Accurately weigh 20-30 mg of high-purity 1-(3-Ethoxycarbonylphenyl)pyrrole.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its well-characterized solvent signal.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Configuration & Calibration:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency (approximately 100 MHz for a 400 MHz instrument).
-
Shim the magnetic field to optimize homogeneity, using the deuterium lock signal from the CDCl3 solvent.
-
-
Data Acquisition:
-
Experiment Type: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems). Proton decoupling is essential to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[3]
-
Spectral Width: Set to a range of 0-200 ppm to ensure all carbon signals, from the aliphatic ethyl group to the carbonyl carbon, are captured.[4]
-
Acquisition Time (AQ): ~1.0–2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A sufficient delay is necessary for nuclear relaxation, though longer delays (5-10s) may be needed for fully quantitative analysis of quaternary carbons.
-
Pulse Width: Use a 30° pulse angle to allow for a faster repetition rate without saturating the signals.
-
Number of Scans (NS): 1024-4096 scans. A higher number of scans is required for 13C NMR due to the low natural abundance (1.1%) of the 13C isotope.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 1.0-2.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the resulting spectrum manually to obtain pure absorption lineshapes.
-
Perform a baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm or, if TMS is absent, the CDCl3 solvent peak to its known chemical shift of 77.16 ppm.[2]
-
Caption: Workflow for 13C NMR Spectrum Acquisition and Analysis.
Results: Predicted Chemical Shifts and Assignments
The predicted are presented below. The carbon atoms are numbered according to the IUPAC nomenclature provided in the structure for unambiguous assignment.
(A representative image showing the chemical structure with numbered carbons would be placed here)
Table 1: Predicted 13C NMR Chemical Shifts for 1-(3-Ethoxycarbonylphenyl)pyrrole
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Justification |
| C1' | 140.5 | Quaternary (Aromatic) | Point of attachment to the electron-withdrawing pyrrole ring; deshielded. |
| C2' | 120.8 | CH (Aromatic) | ortho to the pyrrole substituent; shielded relative to benzene. |
| C3' | 131.2 | Quaternary (Aromatic) | Point of attachment to the electron-withdrawing carbonyl group; deshielded. |
| C4' | 126.5 | CH (Aromatic) | para to the pyrrole substituent; influenced by both groups. |
| C5' | 129.9 | CH (Aromatic) | meta to the pyrrole, meta to the carbonyl; similar to benzene. |
| C6' | 125.8 | CH (Aromatic) | ortho to the pyrrole, meta to the carbonyl; shielded. |
| C2, C5 | 121.5 | CH (Pyrrole α-C) | Deshielded relative to pyrrole due to the N-phenyl group. |
| C3, C4 | 111.3 | CH (Pyrrole β-C) | Deshielded relative to pyrrole due to the N-phenyl group. |
| C=O | 165.8 | Quaternary (Carbonyl) | Typical ester carbonyl chemical shift. |
| O-CH2 | 61.2 | CH2 | Methylene carbon attached to electronegative oxygen. |
| CH3 | 14.3 | CH3 | Terminal methyl group, most shielded carbon. |
Comparative Analysis: Deconstructing the Spectrum
The validity of the predicted shifts can be established by comparing them to the experimental data of structurally related compounds. This comparison allows us to isolate and understand the electronic effects each substituent imparts on the molecule.
Table 2: Comparison of 13C NMR Chemical Shifts (ppm) with Reference Compounds
| Carbon Environment | Target Molecule (Predicted) | Ethyl Benzoate (Experimental) | N-Phenylpyrrole (Experimental) | Pyrrole (Experimental) |
| Ethyl Group | ||||
| -CH3 | 14.3 | ~14.3 | - | - |
| -O-CH2- | 61.2 | ~61.1 | - | - |
| Carbonyl | ||||
| C=O | 165.8 | ~166.4 | - | - |
| Phenyl Ring | ||||
| C-ipso (to N) | 140.5 | - | ~140.1 | - |
| C-ipso (to C=O) | 131.2 | ~130.4 | - | - |
| Aromatic CH | 120.8 - 129.9 | 128.1 - 132.6 | 125.9 - 129.3 | - |
| Pyrrole Ring | ||||
| α-Carbons (C2, C5) | 121.5 | - | ~121.2 | ~118.2 |
| β-Carbons (C3, C4) | 111.3 | - | ~110.9 | ~108.1 |
Analysis of the Ethoxycarbonylphenyl Moiety
The chemical shifts for the ethyl group (-CH3 at 14.3 ppm, -OCH2- at 61.2 ppm) and the carbonyl carbon (C=O at 165.8 ppm) in the target molecule are predicted to be nearly identical to those observed experimentally for ethyl benzoate. This indicates that the pyrrole ring, attached at the meta position, has a negligible long-range electronic effect on the ethoxycarbonyl functional group.
The phenyl ring carbons, however, show notable shifts. The carbon attached to the pyrrole nitrogen (C1') is significantly deshielded (~140.5 ppm), consistent with the chemical shift of the ipso-carbon in N-phenylpyrrole. The carbon attached to the carbonyl group (C3') remains similar to its value in ethyl benzoate (~131.2 ppm). The pyrrole ring acts as an electron-donating group through resonance and an electron-withdrawing group through induction. Its net effect on the ortho (C2', C6') and para (C4') positions is a slight shielding (upfield shift) compared to unsubstituted benzene (128.5 ppm), which is a well-documented phenomenon for amine-like substituents.
Analysis of the Pyrrole Moiety
Comparing the pyrrole carbons in the target molecule to unsubstituted pyrrole reveals a consistent deshielding effect. In pyrrole, the α- and β-carbons resonate at ~118.2 ppm and ~108.1 ppm, respectively. Upon attachment of the phenyl group, as seen in N-phenylpyrrole and our target molecule, these shifts move downfield to ~121.5 ppm (α) and ~111.3 ppm (β). This deshielding is caused by the inductive electron-withdrawing nature of the sp2-hybridized phenyl ring and a change in the pyrrole ring's electron density distribution. A comprehensive study on substituted pyrroles has shown that N-substituents primarily influence the α- and β-carbons of the pyrrole ring. The ethoxycarbonyl group at the meta-position of the N-phenyl ring has a minimal secondary effect on the pyrrole chemical shifts, confirming that electronic effects decay significantly with distance.
Caption: Logical framework for the comparative analysis of 13C NMR shifts.
Conclusion
In the absence of direct experimental data, a combination of in silico prediction and comparative analysis provides a highly reliable assignment of the 13C NMR spectrum for 1-(3-Ethoxycarbonylphenyl)pyrrole. The predicted chemical shifts are well-supported by the experimental spectra of ethyl benzoate and N-phenylpyrrole, and the observed differences can be rationalized by established principles of substituent electronic effects. This guide provides a validated reference for researchers working with this compound and showcases a powerful methodology for structural elucidation when primary spectral data is unavailable. The included experimental protocol offers a clear path for future empirical verification of these findings.
References
-
Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]
-
Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia. Available at: [Link]
-
Filo. (2025). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... Available at: [Link]
-
Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12480, 1-Phenylpyrrole. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
University of Calgary. CSD Solution #13. Available at: [Link]
-
LibreTexts Chemistry. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
PubChemLite. 1-(3-ethoxycarbonylphenyl)pyrrole (C13H13NO2). Available at: [Link]
-
Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
-
University of Wisconsin-Madison Libraries. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]
Sources
UV-Vis Absorption Properties of 3-Substituted Phenylpyrroles: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-substituted phenylpyrroles, contrasting them with their 2-substituted isomers and unsubstituted analogs.[1] It is designed for researchers in medicinal chemistry and optoelectronics.[1]
Executive Summary & Scientific Rationale
3-Substituted phenylpyrroles represent a unique class of heterocycles where the aryl group is attached to the
Key Distinction: The interruption in linear conjugation at the 3-position typically results in a hypsochromic shift (blue shift) and a lower molar extinction coefficient (
Comparative Optical Performance
The following data synthesizes experimental observations regarding the spectral shifts associated with positional isomerism and substituent effects.
Table 1: Positional Isomerism Effects on UV-Vis Absorption
Solvent: Acetonitrile (MeCN) | Concentration:
| Compound | Structure | Electronic Character | ||
| Pyrrole (Ref) | Unsubstituted | ~210 | ~5,000 | Baseline |
| 2-Phenylpyrrole | 285 - 295 | ~14,000 | Strong linear conjugation; N-lone pair delocalization. | |
| 3-Phenylpyrrole | 255 - 270 | ~8,500 | Cross-conjugation; reduced oscillator strength.[1] | |
| TAPP | Fused Bis-system | ~400 | >30,000 | Extended planar |
Note: The
of 3-phenylpyrrole is typically 15–25 nm blue-shifted relative to 2-phenylpyrrole due to the less effective resonance stabilization of the excited state.[1]
Table 2: Substituent Effects on 3-Phenylpyrrole (Hammett Correlation)
Base Structure: 3-(4-R-phenyl)pyrrole[1]
| Substituent (R) | Type | Effect on | Mechanism | Application |
| -H | Neutral | Baseline | Reference | Synthetic intermediate |
| -OMe | Electron Donor (EDG) | Red Shift (+10-15 nm) | Raises HOMO energy; increases CT character.[1] | Fluorescence probes |
| -NO | Electron Withdrawing (EWG) | Red Shift (+30-50 nm) | Lowers LUMO significantly; strong ICT (Intramolecular Charge Transfer).[1] | NLO materials |
| -F / -Cl | Weak EWG | Minimal Shift (<5 nm) | Inductive effect dominates; minor perturbation.[1] | MedChem (Metabolic stability) |
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended.
Protocol A: Synthesis of 3-Arylpyrroles (The Van Leusen Method)
Rationale: Direct electrophilic substitution of pyrrole yields 2-substituted products.[1] To access the 3-position exclusively, de novo ring synthesis via TosMIC (Toluenesulfonylmethyl isocyanide) is the gold standard.
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve TosMIC and the enone in dry DMSO under
atmosphere. -
Cyclization: Add NaH portion-wise at 0°C. The reaction involves a Michael addition followed by a 5-endo-dig cyclization and elimination of the sulfonyl group.[1]
-
Validation: Monitor TLC for the disappearance of the enone.
-
Workup: Quench with saturated
, extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc). 3-substituted pyrroles often elute after impurities due to NH-silica H-bonding.[1]
Protocol B: UV-Vis Characterization
Rationale: Pyrroles are susceptible to oxidative polymerization (polypyrrole formation) in air/light.[1] Fresh preparation is critical.[1]
-
Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) .[1]
-
Why? MeCN has a low UV cutoff (<190 nm) and does not form H-bonds that might broaden the fine structure of the benzenoid bands, unlike MeOH.
-
-
Sample Prep:
-
Measurement:
Structural & Mechanistic Visualization[2]
Diagram 1: Synthesis Logic & Regioselectivity
This flowchart illustrates the decision matrix for synthesizing 3-arylpyrroles versus 2-arylpyrroles, highlighting the Van Leusen and Suzuki pathways.
Caption: Decision tree for the synthesis of regioisomeric phenylpyrroles. The 3-isomer pathway requires specific "de novo" ring construction (Van Leusen) or sterically controlled coupling to avoid the thermodynamic 2-isomer.[1]
Diagram 2: Electronic Transitions & Solvent Effects
This diagram visualizes the energy gap changes leading to the observed spectral shifts.
Caption: Schematic of Frontier Molecular Orbitals (FMO). The 3-phenyl substitution interrupts the resonance stabilization, increasing the HOMO-LUMO gap compared to the 2-phenyl isomer.
References
-
Synthesis and Optical Properties of Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Source: ResearchGate / J. Org.[1] Chem.
-
Van Leusen Reaction: Mechanism and Applications. Source: Organic Chemistry Portal
-
Pyrrole UV-Vis Spectral Data. Source: NIST Chemistry WebBook [1]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling. Source: Molecules (MDPI) [1]
-
PhotochemCAD: Absorption Spectra of Pyrrole Derivatives. Source: OMLC / PhotochemCAD
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
